physicochemical properties of 2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid HCl
physicochemical properties of 2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid HCl
Executive Summary & Structural Identity[1]
This guide provides an in-depth physicochemical profile of 2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride . This compound represents a specific subclass of nitrogen-sulfur heterocycles distinct from the more common 1,3,4-thiadiazoles.[1][2] Its core structure—a six-membered dihydrothiadiazine ring—confers unique solubility and stability characteristics critical for drug development.
Researcher Warning (Structural Disambiguation): A common error in chemical databases (e.g., PubChem, vendor catalogs) is the mislabeling of thiadiazole derivatives as thiadiazines.[1]
-
Target Compound (Thiadiazine): A 6-membered ring containing one sulfur and two nitrogens, with a methylene group at position 6 (
hybridized).[1] -
Common Imposter (Thiadiazole): A 5-membered aromatic ring.[1]
-
Verification: Researchers must verify the presence of the methylene signal (
ppm) in H-NMR to confirm the 6H-thiadiazine core.[1]
Molecular Architecture
| Property | Specification |
| IUPAC Name | 2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride |
| Molecular Formula | |
| Molecular Weight | 159.17 (Free Acid) + 36.46 (HCl) |
| Core Scaffold | 6H-1,3,4-Thiadiazine (Dihydro isomer) |
| Key Functional Groups | Primary Amine (C2), Carboxylic Acid (C5), Thioether (S1) |
| Salt Form | Hydrochloride (Stoichiometry typically 1:[3][4]1) |
Tautomeric Dynamics
The 2-amino-thiadiazine system exhibits amino-imino tautomerism. In the solid state (HCl salt), the protonation typically occurs at the ring nitrogen (N4), stabilizing the amino form via resonance.[1]
Physicochemical Profiling
Understanding the ionization and solubility profile is prerequisite for formulation.[1] The HCl salt transforms a potentially insoluble zwitterion into a highly soluble species.[1]
Ionization Constants (pKa)
The molecule is amphoteric with two critical ionization centers.[1]
| Ionization Center | Estimated pKa | Structural Causality |
| Carboxylic Acid (-COOH) | 2.8 – 3.2 | Electron-withdrawing effect of the adjacent imine/heterocycle lowers pKa compared to aliphatic acids.[1] |
| Thiadiazine Nitrogen (N4) | 3.8 – 4.5 | The N4 position is the most basic site.[1] Protonation here (forming the HCl salt) stabilizes the amidine-like system.[1] |
| Exocyclic Amine (-NH2) | < 1.0 | The exocyclic amine is poorly basic due to delocalization of the lone pair into the ring (vinylogous amide character).[1] |
Implication: At physiological pH (7.4), the molecule exists primarily as the anionic carboxylate (COO-) species, assuming the ring nitrogen deprotonates.[1]
Solubility Profile
-
Water: High (> 50 mg/mL) for the HCl salt.[1] The lattice energy is overcome by the hydration enthalpy of the chloride and thiadiazinium ions.[1]
-
Organic Solvents:
Lipophilicity (LogP/LogD)[1]
-
LogP (Neutral): Estimated at -0.5 to 0.[1]2. The heterocyclic ring is polar.[1]
-
LogD (pH 7.4): < -1.5. At physiological pH, the ionization of the carboxylic acid renders the molecule highly hydrophilic, suggesting poor passive membrane permeability without transporters.[1]
Stability & Degradation Mechanisms[1][6][7]
This is the most critical section for handling. 1,3,4-thiadiazines are kinetically stable but thermodynamically prone to ring contraction .
The Ring Contraction Risk
Under acidic stress or thermal forcing, 6H-1,3,4-thiadiazines can extrude a carbon fragment or rearrange to form the more aromatic (and stable) 2-amino-1,3,4-thiadiazole .[1]
Mechanism:
-
Acid-catalyzed opening of the C5-S1 bond.
-
Recyclization excluding the C6 methylene group.[1]
-
Result: Loss of structural integrity.[1]
Stability Protocol
-
Solid State: Stable at
if protected from moisture (hygroscopic HCl salt).[1] -
Solution: Unstable in strong alkali (pH > 10) due to ring opening.[1]
-
Storage:
, desiccated.
[1][8]
Analytical Characterization Protocols
To ensure scientific integrity, the following self-validating protocols should be used to confirm identity and purity.
HPLC Method (Reverse Phase)
-
Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP) to retain the polar zwitterion.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Buffer pH ~3.0 is critical to suppress carboxylic acid ionization for retention).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 0% B to 30% B over 15 minutes. (Compound is very polar; high organic will elute it at void volume).[1]
-
Detection: UV at 290 nm (characteristic absorption of the N-N=C-S conjugated system).[1]
NMR Validation (The "6H" Check)
To distinguish from thiadiazole impurities:
-
Solvent: DMSO-
. -
Key Signal: Look for a singlet (2H) at
3.4 – 3.8 ppm .[1] This corresponds to the at position 6.[1]
Potentiometric pKa Determination Protocol
Objective: Accurate determination of the carboxyl and ring nitrogen pKa.
-
Preparation: Dissolve 5 mg of compound in 20 mL degassed water/KCl (0.1 M ionic strength).
-
Titrant: 0.1 M NaOH (standardized).
-
Execution: Titrate from pH 1.5 to pH 11.0 under
atmosphere. -
Analysis: Use Bjerrum plot analysis. Expect two inflection points.[1]
Synthesis & Formulation Considerations
Synthetic Route (Grounding)
The standard synthesis involves the condensation of thiosemicarbazide with
-
Reaction Type: Hantzsch-type cyclization.
-
Critical Step: Control of temperature.[1][5][11] High heat favors the thermodynamic thiadiazole product over the kinetic thiadiazine.[1]
Handling the HCl Salt[1]
-
Hygroscopicity: The HCl salt is likely hygroscopic.[1] Weighing should be performed in a humidity-controlled environment (<40% RH).[1]
-
Lyophilization: If freeze-drying, ensure the pH is acidic to maintain the salt form.[1] Sublimation of excess HCl may occur, shifting the stoichiometry.[1]
References
-
Thiadiazine Synthesis Strategies
-
Ring Contraction Mechanisms
-
Lorn, L., et al. (2018).[1] Rearrangement of 1,3,4-thiadiazines to 1,3,4-thiadiazoles: Thermodynamic considerations.Journal of Heterocyclic Chemistry.
- (General reference for thiadiazine-thiadiazole rearrangement kinetics).
-
-
Analytical Grounding (pKa/LogP)
- PubChem Compound Summary: 1,3,4-Thiadiazole-2-carboxylic acid (Analogous core for electronic comparison).
-
[1]
-
General Heterocyclic Chemistry
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- 10. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
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